molecular formula C15H6Cl12 B028952 1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene CAS No. 13560-91-3

1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene

Cat. No.: B028952
CAS No.: 13560-91-3
M. Wt: 611.6 g/mol
InChI Key: FUVVGRBPINDFIQ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene is a highly chlorinated organic compound It is characterized by its complex polycyclic structure and extensive chlorination, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such highly chlorinated compounds typically involves multiple steps, including:

    Chlorination Reactions: Starting from a less chlorinated precursor, successive chlorination steps are carried out using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

    Cyclization Reactions: Formation of the polycyclic structure may involve cyclization reactions, often catalyzed by acids or bases.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processes: Small-scale production using batch reactors where each step is carefully controlled.

    Continuous Processes: For larger-scale production, continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, typically involving reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of compounds with different functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysts: Used as catalysts or catalyst precursors in various organic reactions.

    Materials Science: Studied for their potential use in creating advanced materials with unique properties.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic applications, including as antiviral or anticancer agents.

    Biochemistry: Studied for their interactions with biological molecules and potential biochemical applications.

Industry

    Environmental Chemistry: Used in studies related to environmental pollution and remediation.

    Polymer Science: Incorporated into polymers to impart specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of such compounds often involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated Biphenyls (PCBs): Similar in terms of extensive chlorination and environmental persistence.

    Chlorinated Polycyclic Aromatic Hydrocarbons (PAHs):

Uniqueness

    Higher Chlorination: The extensive chlorination of 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene imparts unique chemical stability and reactivity.

    Polycyclic Structure: The specific arrangement of rings and chlorine atoms provides distinct physical and chemical properties.

Properties

IUPAC Name

1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl12/c16-6-8(18)12(22)4-2(10(6,20)14(12,24)25)1-3-5(4)13(23)9(19)7(17)11(3,21)15(13,26)27/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVVGRBPINDFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929084
Record name 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13560-91-3
Record name NSC91800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Reactant of Route 2
Reactant of Route 2
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Reactant of Route 3
Reactant of Route 3
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Reactant of Route 4
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Reactant of Route 5
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Reactant of Route 6
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene

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